1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

Organic Synthesis Acylating Agents Stability

Traditional acylations using octanoyl chloride pose handling challenges due to moisture sensitivity and corrosiveness. N-Octanoylbenzotriazole (CAS 58068-80-7) eliminates these risks as a stable, crystalline, non-hygroscopic N-acylbenzotriazole reagent. • Orlistat Synthesis: Critical intermediate; the octanoyl chain enables oxetanone ring formation with ≥98% purity ensuring reliable reaction outcomes. • Superior Handling: Crystalline solid vs. corrosive acid chloride; store at room temperature in sealed, dry conditions. • Process Efficiency: Extremely low water solubility (0.037 g/L at 25°C) facilitates straightforward isolation by liquid-liquid extraction.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 58068-80-7
Cat. No. B1274498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one
CAS58068-80-7
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3
InChIKeyQIYQQEDMCSJOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octanoylbenzotriazole Procurement Profile


1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one (CAS 58068-80-7), also known as N-octanoylbenzotriazole, is a benzotriazole-derived N-acyl intermediate with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol [1]. This compound belongs to the N-acylbenzotriazole class, recognized for its utility as a stable, crystalline acylating agent in organic synthesis . It is also noted for its potential as a UV absorber in the 290–400 nm range, covering UVA and UVB regions [2].

Why Generic N-Acylbenzotriazole Analogs Fail


Procurement decisions for N-acylbenzotriazoles cannot be based solely on the benzotriazole core; the specific acyl chain length, in this case octanoyl, is a critical determinant of physical properties and application suitability. Substituting 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one with a shorter-chain analog, such as the acetyl or hexanoyl derivative, will result in different physicochemical characteristics including solubility, melting point, and hydrophobicity [1]. Furthermore, as a class, N-acylbenzotriazoles are distinguished from traditional acylating agents like acid chlorides by their superior stability and ease of handling , a class-level advantage that does not apply to non-benzotriazole alternatives. The evidence presented in Section 3 quantifies these critical differentiators to guide specific selection.

N-Octanoylbenzotriazole Evidence Guide


Stability Advantage Over Acid Chlorides

Unlike the corresponding octanoyl chloride, which is moisture-sensitive and prone to decomposition, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is a stable, crystalline solid that can be stored at room temperature without decomposition, as established for the N-acylbenzotriazole class . This stability directly reduces procurement complexity and waste.

Organic Synthesis Acylating Agents Stability

Low Water Solubility for Aqueous Workup

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one exhibits extremely low water solubility, a property that facilitates its separation and recovery during aqueous workup procedures [1]. This characteristic is valuable for procurement planning for high-yield syntheses.

Physicochemical Properties Solubility Purification

High Purity and Quality Control

For demanding applications such as pharmaceutical intermediate synthesis, the procurement of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is supported by vendor-supplied analytical data, including HPLC, GC, and NMR, with a standard purity of 97% [1]. This level of characterization is essential for ensuring reproducible results in sensitive synthetic pathways.

Quality Control Purity Pharmaceutical Intermediates

Key Intermediate in Orlistat Synthesis

1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one is specifically utilized in the synthesis of the anti-obesity drug Orlistat, where its lithium amide-enolate is condensed with an aldehyde to form a diastereomeric mixture of oxetanones [1]. This specific application highlights its utility in a commercially relevant pharmaceutical process.

Pharmaceutical Synthesis Orlistat Lithium Enolate

N-Octanoylbenzotriazole Application Scenarios


Orlistat and Related Pharmaceutical Synthesis

Procure this compound as a critical intermediate for the synthesis of Orlistat [1]. The octanoyl group is essential for the subsequent formation of the oxetanone ring, and the high purity (typically 97%+) ensures reliable reaction outcomes [2].

Stable Acyl Donor for N-, C-, O-, S-Acylation

Use 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one as a convenient and stable alternative to octanoyl chloride for introducing the octanoyl group into various substrates . Its crystalline, non-hygroscopic nature simplifies handling and storage compared to the corrosive and moisture-sensitive acid chloride.

UV-Absorbing Formulation Development

Investigate this compound for its ability to absorb UV radiation in the 290-400 nm range (UVA and UVB) [3]. Its potential applications include use as a light stabilizer in plastics, coatings, textiles, and personal care products to prevent photodegradation.

Low Water Solubility Intermediate for Synthesis

Select this intermediate for reaction schemes that benefit from its extremely low water solubility (0.037 g/L at 25 °C) [4]. This property facilitates straightforward isolation and purification through liquid-liquid extraction, enhancing overall process efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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